3-O-Benzyl Estetrol 17-Acetate
Overview
Description
3-O-Benzyl Estetrol 17-Acetate is a synthetic derivative of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. This compound is characterized by the presence of a benzyl group at the 3-O position and an acetate group at the 17-O position. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Scientific Research Applications
3-O-Benzyl Estetrol 17-Acetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its estrogenic activity and its potential effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and contraception.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .
Mechanism of Action
Target of Action
The primary targets of 3-O-Benzyl Estetrol 17-Acetate, also known as [(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate, are the estrogen receptors, specifically estrogen receptor-α (ER-α) and ER-β . These receptors play a crucial role in the regulation of many physiological processes, including reproductive development and function, bone health, cardiovascular health, and brain function .
Mode of Action
This compound is a synthetic analogue of a naturally occurring estrogen present during pregnancy . It demonstrates selectivity for both ER-α and ER-β, binding with a low to moderate affinity to these receptors, with a preference for ER-α . The compound exhibits a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus, and the endometrium, and negative estrogenic activity on breast tissue .
Biochemical Pathways
The compound’s interaction with its targets leads to the activation of several biochemical pathways. For instance, it can influence the mitogen-activated protein kinase (MAPK) or phosphatidylinositol-3 kinase (PI3K) pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. By binding to and activating estrogen receptors, it can regulate gene expression and influence cellular function in target tissues . This can result in various physiological effects, such as the regulation of the menstrual cycle and maintenance of pregnancy .
Biochemical Analysis
Biochemical Properties
3-O-Benzyl Estetrol 17-Acetate plays a significant role in various biochemical reactions. It interacts with estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These interactions are crucial for mediating the estrogenic effects of the compound. The binding of this compound to these receptors can lead to the activation or inhibition of specific gene expression pathways, depending on the cellular context .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) pathways. These pathways are essential for cell proliferation, differentiation, and survival. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding leads to conformational changes in the receptors, allowing them to interact with coactivators or corepressors. These interactions ultimately result in the modulation of gene transcription. Furthermore, this compound can influence the activity of various enzymes, either by direct binding or through changes in gene expression. For example, it can inhibit or activate enzymes involved in steroid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects on cellular function and gene expression. At high doses, it may cause toxic or adverse effects, such as disruptions in hormonal balance and liver function. Threshold effects have been observed, where specific dosages are required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of steroids. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of cofactors involved in these pathways, further influencing its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the nucleus, where it interacts with estrogen receptors to exert its effects on gene transcription .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, the compound can be found in the cytoplasm, where it may interact with cytoplasmic proteins and enzymes .
Preparation Methods
The synthesis of 3-O-Benzyl Estetrol 17-Acetate typically involves the protection of estetrol through benzylation and acetylation reactions. The synthetic route generally includes the following steps:
Benzylation: Estetrol is reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group at the 3-O position.
Chemical Reactions Analysis
3-O-Benzyl Estetrol 17-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-O-Benzyl Estetrol 17-Acetate can be compared with other similar compounds such as:
Estetrol: The parent compound, which is a natural estrogen produced during pregnancy.
15,16-Deshydroxy this compound: A derivative lacking hydroxyl groups at the 15 and 16 positions.
3-O-Benzyl Estrone: Another benzylated estrogen derivative with different biological properties
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPMZOEOOUEIG-LHQKFFONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747112 | |
Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-24-8 | |
Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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